molecular formula C10H18N2O2 B1524973 tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate CAS No. 1311315-14-6

tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate

Cat. No. B1524973
M. Wt: 198.26 g/mol
InChI Key: WMRJUYQOWIETBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound primarily involves chemical reactions that incorporate the tert-butyl group into the carbamate structure. This process may utilize starting materials such as ethers, alcohols, and carbamic acids in the presence of catalysts or under specific reaction conditions to achieve the desired product.


Molecular Structure Analysis

The molecular structure of this compound is characterized by its carbamate group attached to a cyanopropan-2-yl moiety, with a tert-butyl group providing steric bulk. This structural arrangement influences its reactivity and physical properties.


Chemical Reactions Analysis

Chemical reactions involving this compound may include transformations of the carbamate group, modifications of the tert-butyl group, or reactions at the cyanopropan-2-yl moiety. These reactions can be utilized to further modify the compound for specific applications or to study its reactivity patterns.


Physical And Chemical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The tert-butyl group, in particular, can affect the compound’s physical characteristics, including its phase behavior and interaction with solvents.

Scientific Research Applications

Metabolism and Chemical Degradation

  • Research has explored the metabolism of tert-butyl phenyl N-methylcarbamates in various organisms, demonstrating species-specific oxidation processes that suggest different enzymes catalyze N-demethylation and oxidation of tert-butyl groups. This indicates potential applications in studying metabolic pathways and enzyme functions (Douch & Smith, 1971).
  • Studies on the oxidation of methyl tert-butyl ether (MTBE) by advanced oxidation processes reveal insights into the degradation pathways of tert-butyl compounds, which could be relevant for environmental remediation strategies and understanding the environmental impact of related chemicals (Acero et al., 2001).

Chemical Synthesis and Applications

  • Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a class of N-(Boc) nitrone equivalents, showcasing their utility in organic synthesis, particularly in reactions with organometallics to give N-(Boc)hydroxylamines. This highlights potential applications in the synthesis of complex organic molecules (Guinchard et al., 2005).

Environmental Impact and Remediation

  • The uptake, metabolism, and toxicity of MTBE in weeping willows have been studied, providing evidence that phytoremediation can be an effective method for the removal of tert-butyl ether pollutants from the environment. This suggests potential environmental applications of related carbamate compounds in bioremediation processes (Yu & Gu, 2006).

Analytical and Material Science Applications

  • The adsorption properties of activated carbon for the removal of volatile organic compounds (VOCs), including tert-butyl ethers, have been examined, indicating the role of such compounds in studying adsorption kinetics and designing materials for air and water purification (Gironi & Piemonte, 2011).

Safety And Hazards

The compound is labeled with a warning signal word. It has hazard statements H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-8(6-7-11)12(5)9(13)14-10(2,3)4/h8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRJUYQOWIETBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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